Imidazo[1,2-a]pyridin-7-ol
Overview
Description
Imidazo[1,2-a]pyridin-7-ol is a type of fused bicyclic heterocycle that is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridin-7-ol has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has also been developed .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridin-7-ol has been investigated using density functional theory-based chemical reactivity parameters . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) were obtained by the B3LYP/6-311G++(d,p) level of theory .Chemical Reactions Analysis
Imidazo[1,2-a]pyridin-7-ol can be functionalized through various radical reactions. These reactions are facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis
Imidazo[1,2-a]pyridin-7-ol is a white to pale-yellow to yellow-brown solid . It has a molecular weight of 134.14 . It is typically stored at room temperature .Scientific Research Applications
Pharmacological Properties : Imidazo[1,2-a]pyridine is gaining attention in medicinal chemistry due to its various pharmacological properties, including enzyme inhibition, receptor ligand activities, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).
Therapeutic Agents : Recognized as a "drug prejudice" scaffold, it exhibits a broad range of applications such as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic activities, and more. It's also present in several marketed drugs like zolimidine and zolpidem (Deep et al., 2016).
Synthesis Techniques : Recent efforts have focused on developing new methods for synthesizing imidazo[1,2-a]pyridines using readily available substrates and catalysts under mild conditions. This enhances biological activity and paves the way for creating functionalized derivatives (Ravi & Adimurthy, 2017).
Anticancer Applications : This compound has been studied extensively for its anticancer activities, including inhibition of various cell signaling pathways and its effectiveness against different tumor cell lines. Many imidazo[1,2-a]pyridine-based analogues are being used as lead molecules in clinical trials (Goel, Luxami, & Paul, 2016).
Green Synthetic Methods : There's a growing focus on green synthetic methods for imidazo[1,2-a]pyridine, involving microwave-assisted synthesis, solvent-free methods, and other environmentally friendly techniques, which are more efficient and reduce the use of hazardous chemicals (Patel et al., 2023).
Anticholinesterase Potential : Certain imidazo[1,2-a]pyridine-based compounds have been found to be effective in treating heart and circulatory failures, and some are under development for pharmaceutical use. Their anticholinesterase potential has been evaluated, showing promise in this area (Kwong et al., 2019).
N-Heterocyclic Carbenes : Imidazo[1,5-a]pyridine derivatives, a variant, are used in the generation of stable N-heterocyclic carbenes, important in organic synthesis and medicinal chemistry (Alcarazo et al., 2005).
Gastric Antisecretory and Cytoprotective Properties : Substituted imidazo[1,2-a]pyridines have been identified as novel antiulcer agents, exhibiting both gastric antisecretory and cytoprotective properties, potentially involving the inhibition of the H+/K+-ATPase enzyme (Kaminski et al., 1985).
Corrosion Inhibition : This compound has been reported as an effective corrosion inhibitor due to its excited state intra-molecular proton transfer properties, enhancing performance in adsorption onto metallic surfaces (Salim et al., 2018).
Medicinal Attributes : Imidazo[1,2-a]pyridine derivatives are acknowledged for their wide therapeutic spectrum, with several drugs like Zolpidem and Soraprazan illustrating their potential in drug development (Devi et al., 2016).
Safety And Hazards
Imidazo[1,2-a]pyridin-7-ol is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Future Directions
Imidazo[1,2-a]pyridin-7-ol and its derivatives have great potential in several research areas, from materials science to the pharmaceutical field . Many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
properties
IUPAC Name |
1H-imidazo[1,2-a]pyridin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-1-3-9-4-2-8-7(9)5-6/h1-5,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFQJHYMRLHGLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CNC2=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650763 | |
Record name | Imidazo[1,2-a]pyridin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyridin-7-ol | |
CAS RN |
896139-85-8 | |
Record name | Imidazo[1,2-a]pyridin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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